
potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is an organometallic compound characterized by the presence of a cyclopentadiene ring substituted with four isopropyl groups and a potassium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene with a potassium source. One common method is the deprotonation of the cyclopentadiene derivative using a strong base such as potassium hydride (KH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
化学反応の分析
Types of Reactions
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be explored for potential pharmacological activities. The structural features of the compound could be modified to enhance biological interactions.
Industry
In industry, this compound can be used as a precursor for the synthesis of other organometallic compounds. Its stability and reactivity make it suitable for various industrial processes, including polymerization and the production of specialty chemicals.
作用機序
The mechanism by which potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene exerts its effects is primarily through its ability to coordinate with metal ions. The cyclopentadiene ring and isopropyl groups provide a sterically hindered environment, which can influence the reactivity and stability of the resulting complexes. The potassium ion plays a crucial role in stabilizing the negative charge on the cyclopentadiene ring, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Potassium cyclopentadienide: A simpler analog without the isopropyl substitutions.
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene: Similar structure but with sodium instead of potassium.
Lithium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene: Similar structure but with lithium instead of potassium.
Uniqueness
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is unique due to the presence of four isopropyl groups, which provide steric hindrance and influence the compound’s reactivity. The potassium ion also imparts specific properties that differentiate it from its sodium and lithium analogs, such as solubility and coordination behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
133947-37-2 |
|---|---|
分子式 |
C17H29K |
分子量 |
272.5 g/mol |
IUPAC名 |
potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H29.K/c1-10(2)14-9-15(11(3)4)17(13(7)8)16(14)12(5)6;/h9-13H,1-8H3;/q-1;+1 |
InChIキー |
OVVNWJJFYLQBRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)[C-]1C=C(C(=C1C(C)C)C(C)C)C(C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


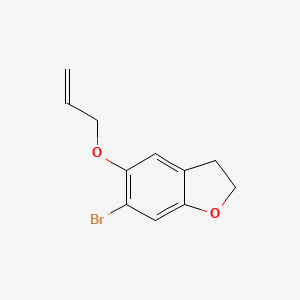
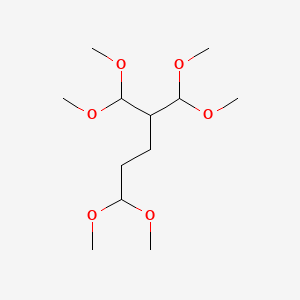

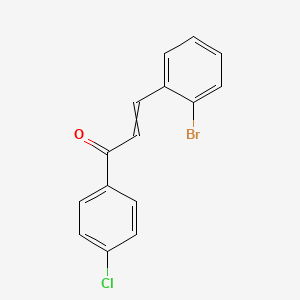

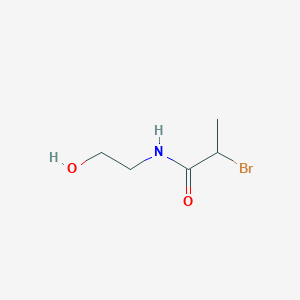
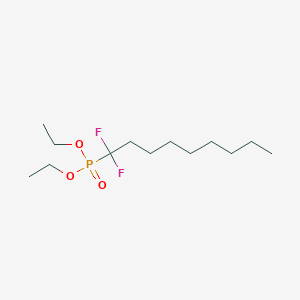

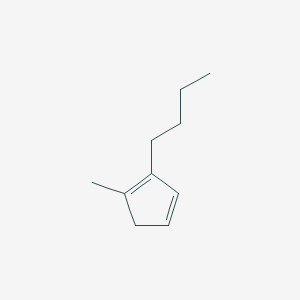
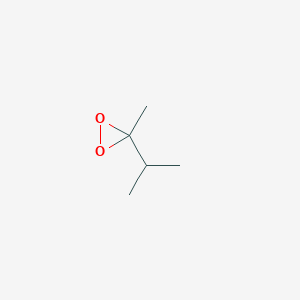
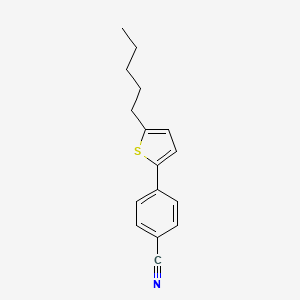

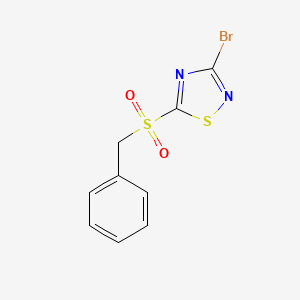
![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
